thioketonen

Thioacetones, or thioketones, are a class of organic compounds characterized by the presence of a carbon-sulfur double bond (C=S) and exhibit unique reactivity due to their sulfur-containing group. These functional groups can be found in various applications, ranging from pharmaceuticals to agrochemicals. The structure of thioacetones is analogous to that of ketones but features a sulfur atom instead of an oxygen atom, imparting them with different physical and chemical properties.

Thioacetones are versatile compounds due to their ability to undergo nucleophilic substitution reactions and exhibit enhanced reactivity towards electrophiles compared to their corresponding ketone analogs. They can be synthesized through various methods, including the reaction between a thiol and an acyl halide or carboxylic acid derivative.

In pharmaceutical research, thioacetones are of interest as potential drug candidates due to their ability to form stable thioether linkages, which can modulate biological activity. Additionally, these compounds play crucial roles in synthetic organic chemistry as intermediate building blocks for the synthesis of more complex molecules with diverse functionalities.

Overall, thioketones represent an important class of functionalized organic compounds with a wide array of potential applications across multiple industries.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

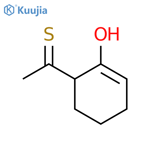

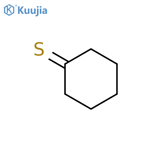

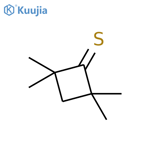

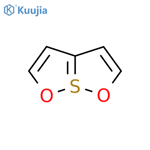

|

2,4-cyclopentadiene-1-thione | 77825-99-1 | C5H4S |

|

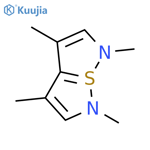

1,3,4,6-tetramethyl-1,6-dihydro-7lambda~4~-[1,2]thiazolo[5,1-e][1,2]thiazole | 52353-57-8 | C9H14N2S |

|

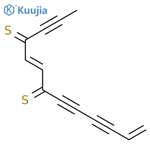

trideca-5,12-diene-2,8,10-triyne-4,7-dithione | 3760-34-7 | C13H8S2 |

|

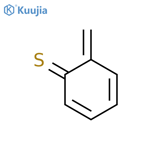

6-Methylidenecyclohexa-2,4-diene-1-thione | 59130-11-9 | C7H6S |

|

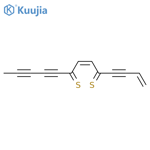

1,6-Tridecadiene-3,9,11-triyne-5,8-dithione; (Z)-form | 1177318-95-4 | C13H8S2 |

|

Cyclohexanone,2-(1-thioxoethyl)- | 15578-82-2 | C8H12OS |

|

Cyclohexanethione | 2720-41-4 | C6H10S |

|

Cyclobutanethione, 2,2,4,4-tetramethyl- | 64273-93-4 | C8H14S |

|

(1,2)Oxathiolo(2,3-b)(1,2)oxathiole-7-s(IV) | 40159-76-0 | C5H4O2S |

|

1-Chloropropane-2-thione | 126742-25-4 | C3H5ClS |

Gerelateerde literatuur

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

Aanbevolen leveranciers

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten